molecular formula C14H20FNO2S B7559779 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide

4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide

Cat. No. B7559779
M. Wt: 285.38 g/mol
InChI Key: XGIJIEXLBFNQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide, also known as FCIMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In studies on cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can prevent the growth and spread of cancer cells. This compound has also been shown to reduce inflammation and oxidative stress, which are factors that contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide in laboratory experiments is its high purity and yield, which makes it suitable for a variety of applications. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that can fully explore its potential therapeutic properties.

Future Directions

There are several future directions for research on 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide. One direction is to further explore its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the mechanism of action of this compound in more detail, which could lead to the development of more targeted and effective therapies. Finally, research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 2-methylcyclohexylamine with p-fluorobenzenesulfonyl chloride. The resulting product is then reacted with sodium hydride and methyl iodide to form this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for laboratory experiments.

properties

IUPAC Name

4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2S/c1-11-4-2-3-5-12(11)10-16-19(17,18)14-8-6-13(15)7-9-14/h6-9,11-12,16H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIJIEXLBFNQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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